molecular formula C19H12N2O6 B11282127 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

Cat. No.: B11282127
M. Wt: 364.3 g/mol
InChI Key: KFRBBTRQCNWKSJ-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound features a benzodioxole moiety, an oxadiazole ring, and a chromenone core, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzodioxole moiety through the reaction of catechol with dihalomethanes in the presence of a base such as tetraalkylammonium or phosphonium salts . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves coupling the benzodioxole and oxadiazole intermediates with the chromenone core under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is unique due to its combination of the benzodioxole, oxadiazole, and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H12N2O6

Molecular Weight

364.3 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one

InChI

InChI=1S/C19H12N2O6/c1-23-12-4-2-10-6-13(19(22)26-15(10)8-12)18-20-17(21-27-18)11-3-5-14-16(7-11)25-9-24-14/h2-8H,9H2,1H3

InChI Key

KFRBBTRQCNWKSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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